molecular formula C30H36N2O8 B3939915 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate

Cat. No. B3939915
M. Wt: 552.6 g/mol
InChI Key: XSFNXDTXOXAIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and was initially used as an anthelmintic drug. However, it gained popularity in the 1990s as a recreational drug due to its stimulant effects. BZP is known to induce euphoria, increase alertness, and enhance sociability.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, euphoria, and sociability. BZP also has a similar mechanism of action to amphetamines and MDMA, which are known to induce neurotoxicity.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BZP also increases the release of stress hormones such as cortisol and adrenaline. Additionally, BZP has been shown to induce oxidative stress and neurotoxicity in the brain.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. BZP is also stable and can be stored for long periods without degradation. However, BZP also has several limitations. It is a controlled substance and requires a license to handle. BZP is also known to induce neurotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for BZP research. One area of interest is the development of BZP derivatives that have reduced neurotoxicity. Another area of research is the investigation of BZP's potential in treating neurodegenerative disorders. Additionally, BZP's antimicrobial activity can be further explored for its potential in developing new antibiotics. Further research is also needed to understand the long-term effects of BZP use on the brain and the body.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained popularity as a recreational drug due to its stimulant effects. However, it also has potential therapeutic applications and has been extensively studied for its biochemical and physiological effects. BZP has advantages and limitations for lab experiments, and there are several future directions for research.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. BZP has also been investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, BZP has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O4.C2H2O4/c1-31-25-11-9-23(17-27(25)33-3)19-29-13-15-30(16-14-29)20-24-10-12-26(32-2)28(18-24)34-21-22-7-5-4-6-8-22;3-1(4)2(5)6/h4-12,17-18H,13-16,19-21H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFNXDTXOXAIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 4
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.